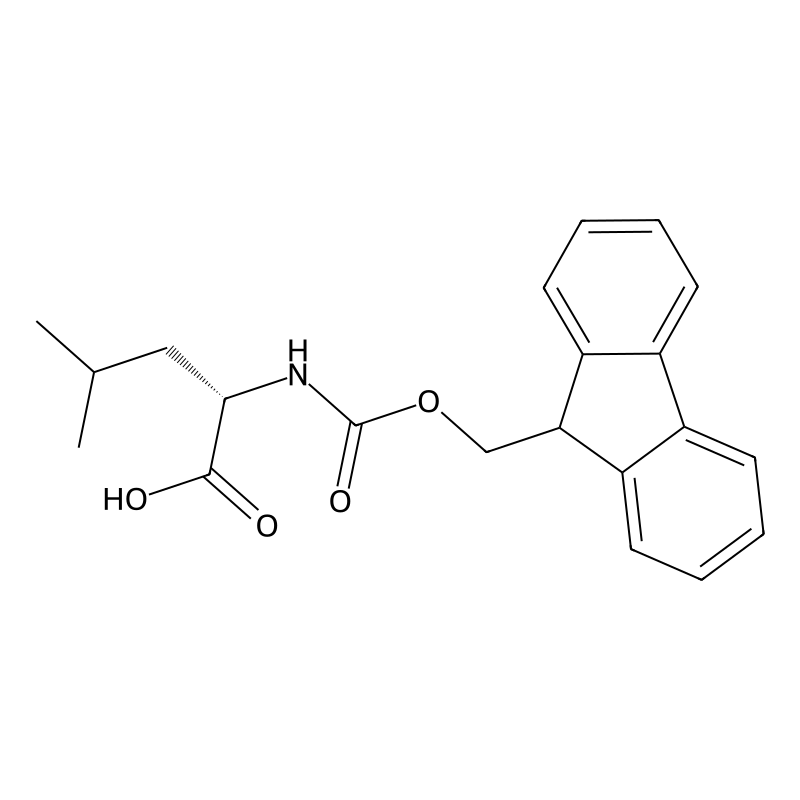

Fmoc-leucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Leu-OH (CAS: 35661-60-0) is a highly purified, N-alpha-protected amino acid derivative universally utilized as the standard building block for introducing L-leucine residues in solid-phase peptide synthesis (SPPS) . As a γ-branched aliphatic amino acid, it provides a critical hydrophobic side chain while enabling mild, base-catalyzed deprotection (typically 20% piperidine in DMF) and standard trifluoroacetic acid (TFA) cleavage. This workflow fundamentally avoids the hazardous anhydrous hydrogen fluoride (HF) required by older Boc-SPPS methodologies. With typical procurement specifications demanding ≥98.0–99.0% HPLC purity, Fmoc-Leu-OH ensures high coupling efficiencies, minimal dipeptide impurities, and complete solubility in standard polar aprotic solvents, making it the baseline choice for scalable, high-throughput peptide manufacturing .

Research Fit

Substituting Fmoc-Leu-OH with Boc-Leu-OH forces the manufacturing process into a Boc-SPPS workflow, which mandates highly toxic and corrosive anhydrous HF for final peptide cleavage, significantly increasing infrastructure costs and safety risks . Attempting to substitute leucine with other aliphatic Fmoc-amino acids like Fmoc-Ile-OH or Fmoc-Val-OH introduces severe steric hindrance; because isoleucine and valine are β-branched, their coupling rates are drastically slower, often requiring double-coupling protocols and extended reaction times to achieve acceptable yields [1]. Furthermore, using lower-purity or unprotected leucine results in uncontrolled polymerization, sequence truncation, and the accumulation of deletion sequences that are nearly impossible to separate during preparative HPLC, driving up downstream purification costs .

Substitution Risk

β-branched side chain alters coupling kinetics vs unbranched residues; may lead to incomplete sequences without adjusted protocols.

Coupling efficiency is highly condition-dependent; suboptimal reagent or solvent choice may reduce yield significantly.

Self-assembly and PPARγ modulation are unique to Fmoc-leucine; other Fmoc-amino acids do not replicate these properties.

Elimination of Hazardous HF Cleavage via Fmoc Strategy

In solid-phase peptide synthesis, the choice between Fmoc-Leu-OH and Boc-Leu-OH fundamentally dictates the cleavage chemistry. Fmoc-Leu-OH is compatible with standard trifluoroacetic acid (TFA) cleavage cocktails (e.g., TFA/TIS/H2O), achieving high-yield peptide release and global deprotection in 1.5 to 2 hours at room temperature . In contrast, Boc-Leu-OH requires anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage [1]. The use of Fmoc-Leu-OH eliminates the need for specialized Teflon-lined HF handling apparatuses, reducing capital equipment costs and severe safety hazards while maintaining comparable or higher crude peptide yields.

| Evidence Dimension | Cleavage Reagent Toxicity and Infrastructure |

| Target Compound Data | Fmoc-Leu-OH: Standard TFA cleavage (mild, standard glassware) |

| Comparator Or Baseline | Boc-Leu-OH: Anhydrous HF cleavage (highly toxic, requires specialized Teflon apparatus) |

| Quantified Difference | Eliminates HF requirement while maintaining >90% cleavage efficiency |

| Conditions | Standard solid-phase peptide synthesis final global deprotection |

Procurement teams prioritize Fmoc-protected amino acids to avoid the extreme safety hazards and regulatory burdens associated with HF-based Boc-SPPS facilities.

Faster Coupling Kinetics Due to Gamma-Branching

Fmoc-Leu-OH exhibits significantly faster coupling kinetics compared to its aliphatic structural analogs, Fmoc-Ile-OH and Fmoc-Val-OH [1]. Because leucine possesses a γ-branched side chain, the steric bulk is positioned further from the reactive α-carboxyl group. In standard SPPS protocols using HATU or HCTU activation, Fmoc-Leu-OH typically achieves >99% coupling efficiency in a single 30-to-45-minute cycle [2]. Conversely, β-branched amino acids like Fmoc-Ile-OH and Fmoc-Val-OH suffer from severe steric hindrance, frequently necessitating double coupling protocols (e.g., 2 × 1 hour) or elevated temperatures to prevent deletion sequences [1].

| Evidence Dimension | Standard Coupling Protocol Requirement |

| Target Compound Data | Fmoc-Leu-OH: Single coupling (30-45 min) typically yields >99% |

| Comparator Or Baseline | Fmoc-Ile-OH / Fmoc-Val-OH: Double coupling (2 x 60 min) frequently required |

| Quantified Difference | Reduces coupling time by ≥50% and halves coupling reagent consumption |

| Conditions | Standard SPPS using HATU/HCTU and DIPEA in DMF at room temperature |

Faster, single-coupling cycles reduce synthesis time and cut the consumption of expensive activating reagents and solvents by half.

High Solubility in Polar Aprotic Solvents (DMF/NMP)

For automated peptide synthesizers, building block solubility is a critical procurement metric. Fmoc-Leu-OH demonstrates high solubility in standard SPPS solvents, easily achieving clear solutions at the standard 0.2 M to 0.5 M concentrations required for automated synthesis [1]. Formulations of 0.5 mmol in 5 mL DMF (0.1 M) or 0.2 mmol in 1 mL DMF (0.2 M) dissolve completely without heating . This high solubility ensures consistent fluidic delivery in automated flow-based or microwave-assisted synthesizers, preventing line blockages and ensuring accurate stoichiometric delivery during the coupling phase, which is a common failure point for less soluble hydrophobic derivatives [1].

| Evidence Dimension | Solubility in DMF |

| Target Compound Data | Fmoc-Leu-OH: Clearly soluble at 0.2 M to 0.5 M |

| Comparator Or Baseline | Poorly soluble Fmoc-amino acids: Require heating or chaotropic salts |

| Quantified Difference | Guarantees complete dissolution at standard automated SPPS concentrations |

| Conditions | 25 °C in N,N-Dimethylformamide (DMF) |

Reliable solubility prevents automated synthesizer line clogs and ensures accurate dosing, which is critical for reproducible GMP peptide manufacturing.

Impact of ≥99.0% HPLC Purity on Sequence Fidelity

The procurement of high-specification Fmoc-Leu-OH (≥99.0% HPLC purity) is critical to avoid sequence-truncating impurities . Lower-grade Fmoc-Leu-OH can contain trace amounts of free amino acids, acetic acid, or pre-formed dipeptides (e.g., Fmoc-Leu-Leu-OH). During solid-phase assembly, acetic acid acts as a capping agent, permanently terminating the growing peptide chain, while dipeptide impurities result in +113 Da insertion mutations that are chromatographically difficult to separate from the target product . Procuring enhanced specification Fmoc-Leu-OH ensures these critical impurities are kept below 0.5%, maximizing the final yield of the target peptide and minimizing preparative HPLC purification losses .

| Evidence Dimension | Critical Impurity Profile |

| Target Compound Data | Enhanced Spec Fmoc-Leu-OH: ≥99.0% purity, <0.5% dipeptide/acetic acid |

| Comparator Or Baseline | Standard/Crude Grade: <98% purity with higher capping impurities |

| Quantified Difference | Prevents irreversible chain termination and insertion mutations |

| Conditions | Stepwise automated SPPS assembly |

Investing in ≥99.0% pure Fmoc-Leu-OH drastically reduces downstream purification costs and prevents batch failures caused by inseparable insertion sequences.

Automated High-Throughput Peptide Library Synthesis

Due to its high solubility in DMF and rapid, single-coupling kinetics (enabled by its γ-branched structure), Fmoc-Leu-OH is a highly efficient leucine source for automated parallel SPPS, where uniform coupling times are programmed across all reaction vessels [1].

GMP Manufacturing of Therapeutic Peptides

In the commercial scale-up of peptide APIs (e.g., GLP-1 agonists), the use of Fmoc-Leu-OH allows for HF-free, TFA-based cleavage protocols, aligning with stringent environmental and safety regulations while maintaining high crude yields [2].

Synthesis of Sterically Demanding Sequences

When synthesizing hydrophobic or aggregation-prone peptide domains, Fmoc-Leu-OH's lack of β-branching allows it to couple efficiently even in sterically restricted environments, whereas substituting with Ile or Val would lead to significant deletion sequences [1].

Application Fit

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 8 companies with hazard statement code(s):;

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

N-(fluorenyl-9-methoxycarbonyl)leucine

Explore Compound Types